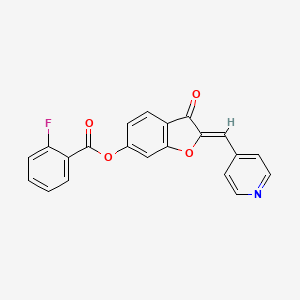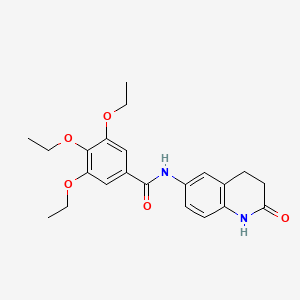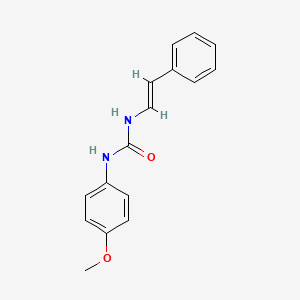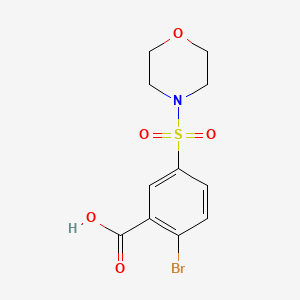
2-(Dimethylamino)-4-formylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . The monomers contain similar functional groups and can only be differentiated by their branched carbon chains .
Synthesis Analysis
The synthesis of similar compounds like DMAEMA and DEAEMA onto polyolefin non-woven fabric was investigated in a study . The process required high activation energies with increasing temperatures from 313 to 333 K .Molecular Structure Analysis
The structure of similar polymers was elucidated by one- and two-dimensional NMR spectroscopy .Chemical Reactions Analysis
The copolymerization system applied in a study produces soluble copolymers of HEMA and DEAEM rather than crosslinked gels .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were investigated by thermogravimetric analysis (TGA) and differential scanning calorimeter (DSC) .Scientific Research Applications
Supramolecular Chemistry and Molecular Recognition
Research involving 2-(Dimethylamino)-4-formylpyridine-3-carboxylic acid often focuses on its role in supramolecular chemistry and molecular recognition. For instance, studies have shown that compounds related to this compound can form non-covalent bonded supramolecular architectures through weak interactions such as hydrogen bonding and π-π stacking. These interactions are crucial for the development of novel materials and for understanding molecular recognition mechanisms (Zhang et al., 2015).
Catalysis
Compounds similar to this compound have been applied in catalysis, demonstrating their potential in facilitating chemical reactions. For example, the use of 4-dimethylaminopyridine (a compound closely related to this compound) in esterification reactions has been reported to significantly improve yields without the formation of symmetrical anhydride, showcasing the efficiency of these molecules as catalysts in organic synthesis (Kim et al., 1983).
Crystal Engineering and Coordination Chemistry
The interaction between this compound derivatives and metal ions has been explored in the context of crystal engineering and coordination chemistry. These interactions have led to the formation of complex structures with potential applications in materials science and nanotechnology. Studies have documented the creation of ternary multicomponent crystals and metal complexes through charge-transfer interactions and hydrogen bonding, highlighting the versatility of these compounds in designing functional materials (Seaton et al., 2013).
Polymer Science
In the field of polymer science, derivatives of this compound have been utilized in the ring-opening polymerization of certain monomers, contributing to the synthesis of biodegradable polymers. This application underscores the role of these compounds in developing environmentally friendly materials with potential biomedical applications (Pounder et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(dimethylamino)-4-formylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-11(2)8-7(9(13)14)6(5-12)3-4-10-8/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZALPXXNBMTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2567173.png)
![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2567176.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2567179.png)
![N-{[4-(4-bromophenoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2567180.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2567183.png)



![3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2567188.png)